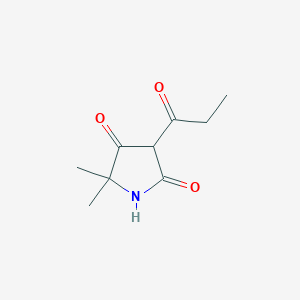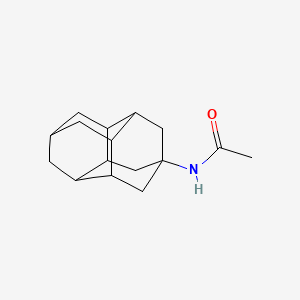
4-Diamantneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diamantneacetamide is an organic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diamantneacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to improve yield and reduce by-products. Methods such as the use of anhydrous acetic acid, acetonitrile, and hydrogen chloride gas in an ice bath have been employed to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Diamantneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4-Diamantneacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Diamantneacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key regulatory proteins in cells .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Diamantneacetamide include acetamide, N,N-dimethylacetamide, and other cyanoacetamide derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities . Its versatility in various applications makes it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-(4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-8(18)17-16-5-13-10-2-9-3-11(13)15(7-16)12(4-9)14(10)6-16/h9-15H,2-7H2,1H3,(H,17,18) |
Clave InChI |
LCBSRTWUDLEKOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC12CC3C4CC5CC3C(C1)C(C5)C4C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


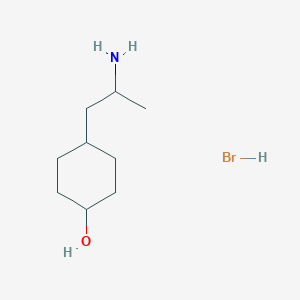

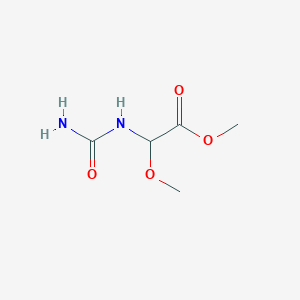

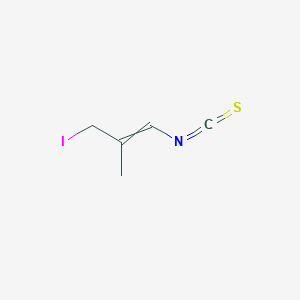
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
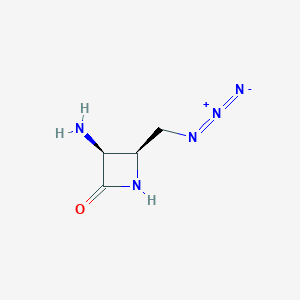

![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

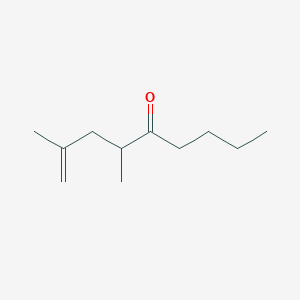
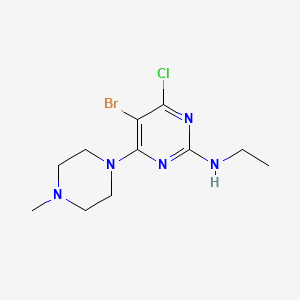
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
